2-[4-BROMO-2-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]-N~1~-PHENYLACETAMIDE
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Overview
Description
2-[4-BROMO-2-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]-N~1~-PHENYLACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a brominated xanthene core linked to a phenoxy group and an acetamide moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-2-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]-N~1~-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol and phthalic anhydride under acidic conditions.
Bromination: The xanthene derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Phenoxy Group Introduction: The brominated xanthene is reacted with a phenol derivative under basic conditions to introduce the phenoxy group.
Acetamide Formation: Finally, the phenoxy derivative is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and xanthene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the xanthene core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as fluorescent probes due to the xanthene core, which can exhibit strong fluorescence.
Medicine
Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-2-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, while the phenoxy and acetamide groups can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-(3-chloro-4-methylphenyl)acetamide
- 2-[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-ethoxyphenoxy]-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-BROMO-2-(1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]-N~1~-PHENYLACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom and the phenoxy group provides distinct chemical properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C27H24BrNO5 |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
2-[4-bromo-2-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C27H24BrNO5/c28-16-12-13-21(33-15-24(32)29-17-6-2-1-3-7-17)18(14-16)25-26-19(30)8-4-10-22(26)34-23-11-5-9-20(31)27(23)25/h1-3,6-7,12-14,25H,4-5,8-11,15H2,(H,29,32) |
InChI Key |
GGOPZFNHRPYQRS-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Br)OCC(=O)NC5=CC=CC=C5)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Br)OCC(=O)NC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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